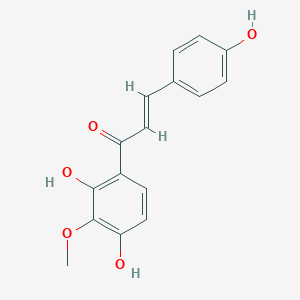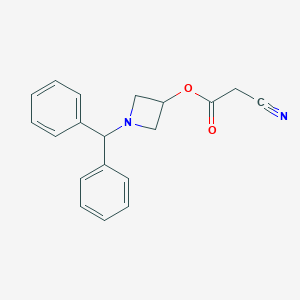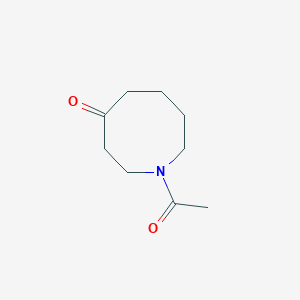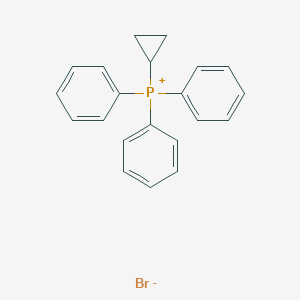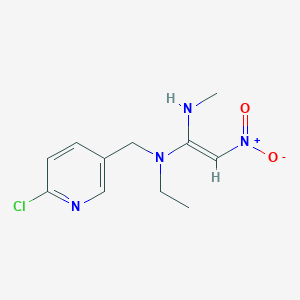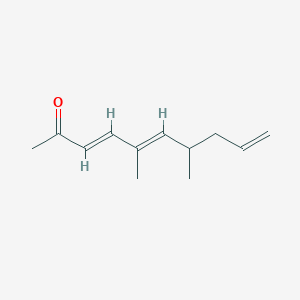![molecular formula C18H24N2O2 B044567 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL CAS No. 117806-59-4](/img/structure/B44567.png)
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL
概要
説明
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL, also known as OPY-1, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of pyrimidine derivatives and has shown potential as a therapeutic agent for various diseases.
作用機序
The exact mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDACs, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can alter the expression of genes involved in cancer growth and inflammation. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in regulating various signaling pathways involved in neurodegeneration.
生化学的および生理学的効果
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In inflammation research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to reduce neuroinflammation and improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL in lab experiments is its high purity and stability. 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be easily synthesized and purified, which makes it a reliable compound for research purposes. Another advantage is its versatility in different research areas, as it has shown potential in cancer, inflammation, and neurological research. However, one limitation of using 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is its limited solubility in water, which can affect its bioavailability and efficacy in certain experiments.
将来の方向性
There are several future directions for 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL research. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be further studied for its potential as a therapeutic agent in combination with other chemotherapy drugs. In inflammation research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be studied for its potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL can be studied for its potential in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies can be conducted to understand the exact mechanism of action of 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL and its potential side effects.
Conclusion:
In conclusion, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its versatility in different research areas and high purity make it a reliable compound for scientific research. Further studies can be conducted to explore its potential as a therapeutic agent and understand its exact mechanism of action.
科学的研究の応用
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has shown promising results as a cytotoxic agent against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models of arthritis and colitis. In neurological research, 2-[4-(Octyloxy)phenyl]pyrimidin-5-OL has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
特性
CAS番号 |
117806-59-4 |
|---|---|
製品名 |
2-[4-(Octyloxy)phenyl]pyrimidin-5-OL |
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC名 |
2-(4-octoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-4-5-6-7-12-22-17-10-8-15(9-11-17)18-19-13-16(21)14-20-18/h8-11,13-14,21H,2-7,12H2,1H3 |
InChIキー |
KXWVGOKYLYTARK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
同義語 |
5-Hydroxy-2-[4-(octyloxy)-phenyl]-pyrimidine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


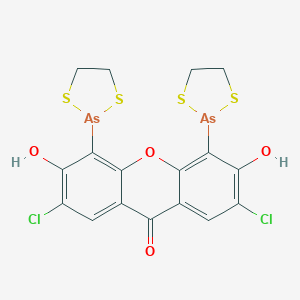
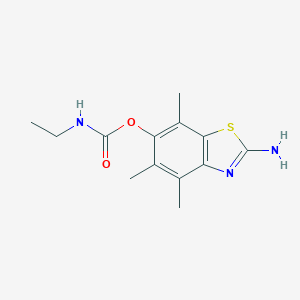
![1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine](/img/structure/B44488.png)
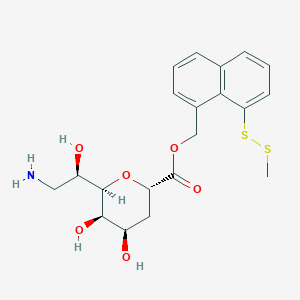
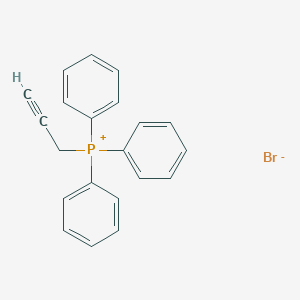
![3-[(4-Bromophenyl)(methyl)amino]propanoic acid](/img/structure/B44494.png)
